molecular formula C15H11Cl2N5O2 B11159254 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11159254
M. Wt: 364.2 g/mol
InChI Key: FGTGJAJUYPLQQM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a chloro-substituted benzene ring, and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the appropriate amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide: Lacks the tetrazole ring.

    N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the benzene ring.

    2-chloro-N-(4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the methoxyphenyl group.

Uniqueness

The presence of both the tetrazole ring and the specific chloro and methoxy substitutions makes 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H11Cl2N5O2

Molecular Weight

364.2 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O2/c1-24-14-5-2-9(6-13(14)17)19-15(23)11-7-10(3-4-12(11)16)22-8-18-20-21-22/h2-8H,1H3,(H,19,23)

InChI Key

FGTGJAJUYPLQQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl

Origin of Product

United States

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